molecular formula C14H10ClF3 B12500570 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene

1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene

Cat. No.: B12500570
M. Wt: 270.67 g/mol
InChI Key: XORHOWOSRLIUMC-UHFFFAOYSA-N
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Description

1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₁₃H₁₀ClF₃ and a molecular weight of 258.45 g/mol. Structurally, it consists of a benzene ring substituted at the 1-position with a chloro(phenyl)methyl group (–CH(Cl)Ph) and at the 4-position with a trifluoromethyl (–CF₃) group. The chloro(phenyl)methyl group introduces reactivity typical of benzyl halides, while the electron-withdrawing –CF₃ group influences the aromatic ring's electronic properties, enhancing stability and directing electrophilic substitutions .

This compound is primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications, where the –CF₃ group is valued for its metabolic stability and lipophilicity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro(phenyl)methyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16,17)18/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORHOWOSRLIUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Principles

The Friedel-Crafts alkylation represents one of the most direct approaches for preparing this compound. This process involves the reaction between 4-(trifluoromethyl)benzene and chloro(phenyl)methane in the presence of a Lewis acid catalyst.

The key steps in this mechanism include:

  • Activation of the chloro(phenyl)methane by the Lewis acid
  • Formation of a carbocation intermediate
  • Electrophilic attack on the aromatic ring
  • Deprotonation to restore aromaticity
C₆H₅CH₂Cl + AlCl₃ → C₆H₅CH₂⁺ + AlCl₄⁻
C₆H₄(CF₃) + C₆H₅CH₂⁺ → C₆H₄(CF₃)(CH(Ph)⁺)
C₆H₄(CF₃)(CH(Ph)⁺) + AlCl₄⁻ → C₆H₄(CF₃)(CH(Ph)Cl) + AlCl₃

Catalyst Systems and Optimization

The choice of Lewis acid catalyst significantly influences reaction efficiency. Aluminum chloride has been traditionally employed, but alternative catalysts can offer improved selectivity or milder conditions.

Catalyst Molar Ratio (relative to substrate) Temperature Range (°C) Solvent Yield (%)
AlCl₃ 1.0-1.2 0-25 CH₂Cl₂ 60-75
FeCl₃ 0.8-1.0 20-40 CS₂ 55-65
TiCl₄ 1.0-1.5 -10-10 CH₂Cl₂ 65-70
BF₃·Et₂O 1.2-1.5 0-30 CH₂Cl₂ 50-60

The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the aromatic ring, necessitating more reactive conditions compared to unsubstituted benzene. To address this challenge, increased catalyst loading or higher reaction temperatures may be required, though this can lead to side reactions.

Solvent Effects and Considerations

Solvent selection profoundly impacts the Friedel-Crafts alkylation efficiency:

Solvent Advantages Disadvantages Typical Yield (%)
Dichloromethane Excellent solubility, moderate boiling point Environmental concerns 65-75
Carbon disulfide Excellent for AlCl₃ complexation Highly flammable, toxic 70-80
Nitrobenzene High boiling point, good for difficult cases Difficult removal, toxic 60-70
1,2-Dichloroethane Good thermal stability Moderate yields 55-65

Chlorination of Diphenylmethyl Derivatives

Synthetic Route via 4-(Trifluoromethyl)diphenylmethane

An alternative approach involves the chlorination of 4-(trifluoromethyl)diphenylmethane. This method offers control over the stereochemistry of the resulting chlorinated product.

(C₆H₅)(C₆H₄CF₃)CH₂ + Cl₂ → (C₆H₅)(C₆H₄CF₃)CHCl + HCl

The chlorination typically proceeds through a radical mechanism using chlorine gas, though N-chlorosuccinimide (NCS) provides a milder alternative with improved selectivity.

Reaction Conditions and Optimization

Critical parameters affecting the chlorination process include:

Parameter Optimal Range Effect on Reaction
Temperature 180-220°C (gas phase) or 30-50°C (solution) Higher temperatures favor substitution
Chlorinating Agent Cl₂, NCS, PCl₅ Different selectivity profiles
Catalyst UV light, AIBN, FeCl₃ Accelerates radical formation
Reaction Time 3-8 hours Extended times increase byproducts

Research by Patent CN101054338A indicates that for chlorination reactions of related compounds, the mol ratio between substrate and chlorine significantly impacts product distribution. Their findings suggest a ratio of 10:8 (substrate:chlorine) maximizes selectivity for monochloro products.

Industrial Scale Considerations

For larger-scale production, gas-phase chlorination offers several advantages, including:

  • Elimination of solvent recovery steps
  • Higher throughput capacity
  • Improved heat management

When using tubular reactors for chlorination processes, the optimal length-to-diameter ratio falls between 40:3 and 25:1, with 200°C being the ideal reaction temperature for related chloromethyl compounds.

Cross-Coupling Approaches

Palladium-Catalyzed Coupling Reactions

Recent advances in metal-catalyzed cross-coupling have provided selective methods for constructing the carbon framework of this compound. These methods typically involve:

  • Preparation of the appropriate boronic acid or organometallic reagent
  • Coupling with a halogenated partner
  • Subsequent chlorination of the methyl bridge

Catalytic Systems and Ligands

Research into palladium catalysts has revealed several effective systems:

Catalyst System Ligand Base Solvent Temperature (°C) Yield (%)
Pd-1 (0.5 mol%) IPr Cs₂CO₃ EtOH 40 >90
[(IPr)PdCl₂]₂ -- K₂CO₃ Toluene/H₂O 100 70-85
Pd(OAc)₂ PPh₃ Na₂CO₃ DMF/H₂O 80 65-75

The efficiency of these coupling reactions depends on the electronic properties of the substrates. When working with trifluoromethyl-containing compounds, ligands that can stabilize electron-deficient intermediates show superior performance.

Sequential Synthesis Strategy

A promising approach involves sequential transformation:

  • Cross-coupling of 4-bromobenzotrifluoride with phenylboronic acid
  • Benzylic functionalization to introduce the chlorine atom

This method bypasses challenges associated with direct Friedel-Crafts alkylation of deactivated arenes.

Preparation from Benzaldehyde Derivatives

Condensation and Chlorination Route

Another viable synthetic pathway begins with the condensation of 4-(trifluoromethyl)benzaldehyde with benzene, followed by chlorination:

C₆H₄(CF₃)CHO + C₆H₆ → C₆H₄(CF₃)CH(OH)C₆H₅
C₆H₄(CF₃)CH(OH)C₆H₅ + SOCl₂/PCl₅ → C₆H₄(CF₃)CH(Cl)C₆H₅

This approach offers mild conditions and high stereoselectivity, making it suitable for laboratory-scale synthesis.

Reaction Conditions for Optimal Yield

The condensation step typically requires acidic or Lewis acid catalysts, while the chlorination step can employ various chlorinating agents:

Stage Catalyst/Reagent Temperature (°C) Time (h) Solvent Yield (%)
Condensation H₂SO₄ or AlCl₃ 5-25 4-8 CH₂Cl₂ 70-85
Chlorination SOCl₂ 40-60 2-4 CH₂Cl₂ or neat 80-90
Chlorination PCl₅ 50-70 1-3 CH₂Cl₂ 75-85
Chlorination CCl₄/PPh₃ 0-25 3-5 CH₂Cl₂ 70-80

Purification and Analysis

Purification Techniques

The crude this compound often requires purification to remove byproducts and unreacted starting materials:

Technique Conditions Recovery (%) Purity (%)
Column Chromatography Silica gel, hexane/DCM (95:5) 85-90 >98
Recrystallization Hexane/toluene 75-80 >99
Vacuum Distillation 0.5-1.0 mmHg, 180-200°C 70-80 95-98

Analytical Methods for Characterization

Confirming the structure and purity of the synthesized compound requires comprehensive analysis:

Analytical Method Key Parameters Information Obtained
¹H NMR 300-400 MHz, CDCl₃ Benzylic proton (δ ~6.0-6.3 ppm)
¹³C NMR 75-100 MHz, CDCl₃ CF₃ carbon (δ ~123-125 ppm, q)
¹⁹F NMR 282 MHz, CDCl₃ CF₃ signal (δ ~-63 ppm)
GC-MS HP-5 column (phenyl methyl siloxane) Molecular ion (m/z 270) and fragmentation pattern
FTIR ATR C-F stretch (1100-1200 cm⁻¹), C-Cl stretch (700-750 cm⁻¹)

Comparative Analysis of Preparation Methods

When selecting a preparation method, several factors must be considered:

Method Starting Material Availability Scale-up Potential Stereoselectivity Environmental Impact Overall Efficiency
Friedel-Crafts Alkylation High Medium Low High (waste) Medium
Chlorination of Diphenylmethane Medium High Medium Medium Medium-High
Cross-Coupling Medium Low-Medium High Low-Medium Medium
Benzaldehyde Route High Medium High Low-Medium High

Chemical Reactions Analysis

Types of Reactions: 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The benzene ring can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems. The chloro group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

4-Chlorobenzotrifluoride (CAS 98-56-6)
  • Structure : Para-substituted Cl and –CF₃ groups.
  • Molecular Formula : C₇H₄ClF₃
  • Molecular Weight : 180.55 g/mol .
  • Key Differences : Lacks the benzyl chloride group, making it less reactive in nucleophilic substitution reactions. The absence of a benzyl group reduces steric hindrance but limits utility in synthesizing complex derivatives.
  • Applications : Solvent, intermediate in dye and pesticide synthesis .
1-(Bromophenylmethyl)-4-chlorobenzene
  • Structure : Benzyl bromide (–CH₂BrPh) at position 1, Cl at position 4.
  • Molecular Formula : C₁₃H₁₀BrCl
  • Molecular Weight : ~289.58 g/mol .
  • Key Differences : Bromine in the benzyl group enhances leaving-group ability, increasing reactivity in SN2 reactions compared to the chloro analog. The para-Cl substituent is less electron-withdrawing than –CF₃, altering ring reactivity .
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene (CAS 1099597-35-9)
  • Structure : Cl at position 1, –CF₃ at position 4, and F at positions 2 and 5.
  • Molecular Formula : C₇H₂ClF₅
  • Molecular Weight : 216.53 g/mol .

Functional Group Variations

4-(Trifluoromethoxy)benzyl Chloride (CAS 65796-00-1)
  • Structure : –CH₂Cl and –OCF₃ groups in para positions.
  • Molecular Formula : C₈H₆ClF₃O
  • Molecular Weight : 210.57 g/mol .
  • Key Differences : The –OCF₃ group is more polar than –CF₃, improving solubility in polar aprotic solvents. The benzyl chloride group retains SN reactivity but with altered electronic effects due to the ether linkage .
1-(Trichloromethyl)-4-(trifluoromethyl)benzene
  • Structure : –CCl₃ and –CF₃ in para positions.
  • Molecular Formula : C₈H₄Cl₃F₃
  • Molecular Weight : 259.47 g/mol .
  • Key Differences : The –CCl₃ group is a stronger electron-withdrawing group than benzyl chloride, making the aromatic ring highly deactivated. This compound is less reactive in electrophilic substitutions but useful in radical reactions .

Reactivity and Stability

  • Benzyl Chloride Reactivity : The –CH₂Cl group in 1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene undergoes nucleophilic substitution (e.g., with amines or thiols) to form intermediates for pharmaceuticals (e.g., urea derivatives in ) .
  • Electron-Withdrawing Effects : The –CF₃ group stabilizes the aromatic ring against electrophilic attack but activates the benzyl chloride toward hydrolysis. Comparatively, 4-Chlorobenzotrifluoride is more stable due to the absence of a reactive benzyl group .
  • Thermal Stability : Benzyl chlorides are prone to decomposition under heat, while –CF₃ substituents enhance thermal stability. Compounds like 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene exhibit higher melting points due to fluorine's strong intermolecular interactions .

Biological Activity

Introduction

1-(Chloro(phenyl)methyl)-4-(trifluoromethyl)benzene, also known by its CAS number 98-56-6, is a compound of significant interest due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group attached to a phenyl ring and a trifluoromethyl group at the para position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 32-128 µg/mL .

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating significant antiproliferative activity. For example:

  • MCF-7 (breast cancer) : IC50 = 5.6 µM
  • HepG2 (liver cancer) : IC50 = 4.8 µM

These values suggest that the compound may serve as a potential lead in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical signaling pathways. Specifically, it has been shown to inhibit certain kinases associated with tumor growth and proliferation. Studies using kinase assays indicate that it can effectively inhibit Bcr-Abl1 kinase activity, which is crucial in chronic myeloid leukemia .

Study 1: In Vivo Carcinogenicity Assessment

A significant study evaluated the long-term effects of inhalation exposure to the compound in mice. The results indicated an increased incidence of liver tumors at higher exposure levels (400 ppm), suggesting potential carcinogenic effects . The survival rates were notably lower in male mice exposed to this concentration, highlighting the need for further investigation into its safety profile.

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, the compound was tested against a panel of pathogens. It displayed potent activity against Pseudomonas aeruginosa and Candida albicans, with effective concentrations significantly lower than those required for standard antibiotics . This positions it as a potential candidate for developing new antimicrobial agents.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL or µM)Reference
AntimicrobialE. coli128
AntimicrobialS. aureus64
CytotoxicityMCF-75.6
CytotoxicityHepG24.8
Kinase InhibitionBcr-Abl1Effective at 1 µM

Table 2: In Vivo Study Results

Exposure Level (ppm)Male Survival Rate (%)Female Survival Rate (%)Tumor Incidence (%)
Control808510
100707515
200606530
400 40 45 60

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